molecular formula C17H38BrN B14583551 N,N,N-Tripropyloctan-1-aminium bromide CAS No. 61175-79-9

N,N,N-Tripropyloctan-1-aminium bromide

Cat. No.: B14583551
CAS No.: 61175-79-9
M. Wt: 336.4 g/mol
InChI Key: APCJTXKQZMJCGQ-UHFFFAOYSA-M
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Description

N,N,N-Tripropyloctan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents. This compound, in particular, is characterized by its long alkyl chain, which enhances its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tripropyloctan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react tripropyloctan-1-amine with bromooctane in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can be scaled up to produce large quantities of the compound efficiently. The use of automated systems also helps in maintaining consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tripropyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions often include a polar solvent and elevated temperatures.

    Oxidation Reactions: These can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.

Scientific Research Applications

N,N,N-Tripropyloctan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.

    Biology: The compound’s surfactant properties make it useful in cell lysis and protein extraction protocols.

    Industry: It is used in the formulation of disinfectants and antiseptics, as well as in the production of personal care products like shampoos and conditioners.

Mechanism of Action

The mechanism of action of N,N,N-Tripropyloctan-1-aminium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by inserting its hydrophobic alkyl chains into the lipid bilayer, leading to cell lysis. This property is particularly useful in its application as a disinfectant and in biological research for cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium bromide: Known for its use in DNA extraction protocols.

    (3-Bromopropyl)trimethylammonium bromide: Used in organic synthesis as a phase transfer catalyst.

Uniqueness

N,N,N-Tripropyloctan-1-aminium bromide is unique due to its longer alkyl chain compared to other quaternary ammonium compounds. This longer chain enhances its surfactant properties, making it more effective in applications requiring strong surface activity, such as in the formulation of disinfectants and in biological research for cell lysis.

Properties

CAS No.

61175-79-9

Molecular Formula

C17H38BrN

Molecular Weight

336.4 g/mol

IUPAC Name

octyl(tripropyl)azanium;bromide

InChI

InChI=1S/C17H38N.BrH/c1-5-9-10-11-12-13-17-18(14-6-2,15-7-3)16-8-4;/h5-17H2,1-4H3;1H/q+1;/p-1

InChI Key

APCJTXKQZMJCGQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCC)(CCC)CCC.[Br-]

Origin of Product

United States

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